3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Descripción general

Descripción

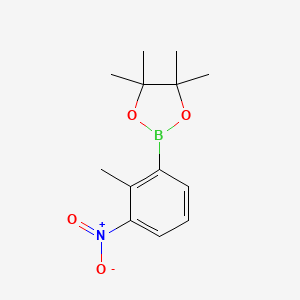

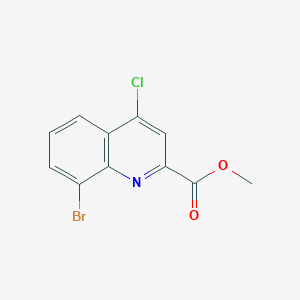

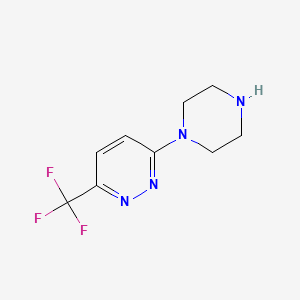

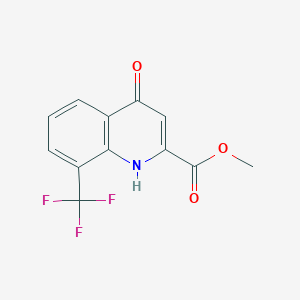

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine, also known as PTPD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. PTPD is a pyridazine derivative that contains a piperazine ring and a trifluoromethyl group, which makes it a promising candidate for drug development and other biomedical applications.

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

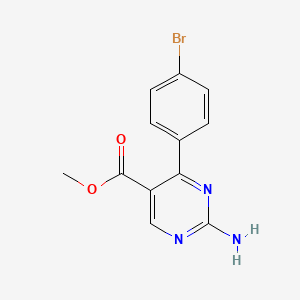

- AZD3514 Development : The modification of 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine resulted in the development of AZD3514, an androgen receptor downregulator. This compound underwent clinical trials for castrate-resistant prostate cancer treatment (Bradbury et al., 2013).

Anti-Diabetic Medication

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines demonstrated significant potential as anti-diabetic drugs. These compounds exhibited strong DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Chemical Analysis

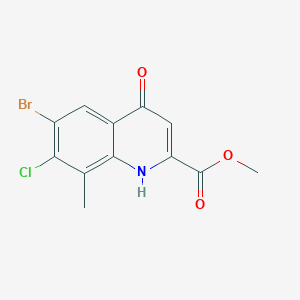

- Crystal Structure Analysis : The compound 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine was synthesized and its crystal structure, including chair conformation and planarity of rings, was analyzed (Arslan et al., 2010).

PET Imaging in Cancer Research

- Radiotracer Development : The development of radiotracers based on piperazin-1-yl)pyridazine derivatives for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1) in cancer research was explored. This work aimed at noninvasive assessment of SCD-1 overexpression in solid tumors (Silvers, Cai, Öz, & Sun, 2016).

Antimicrobial and Anti-inflammatory Properties

- Eosinophil Infiltration Inhibitors : Fused pyridazines with piperidine or piperazine exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, showing potential in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

- Anti-inflammatory Activity : Piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating potential in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Genotoxicity Studies

- Genotoxicity Evaluation : The genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, a histamine H4 receptor antagonist, was investigated. The study explored potential causes of genotoxicity and strategies for mitigating such liabilities (Gunduz et al., 2018).

Antibacterial Agents

- Oxazolidinone Antibacterial Agents : Piperazinyl oxazolidinones with heteroaromatic rings were prepared and evaluated for their antibacterial properties, showing effectiveness against gram-positive pathogens (Tucker et al., 1998).

Propiedades

IUPAC Name |

3-piperazin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYYESXXYZISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)